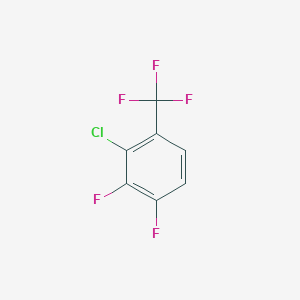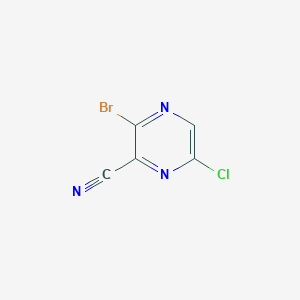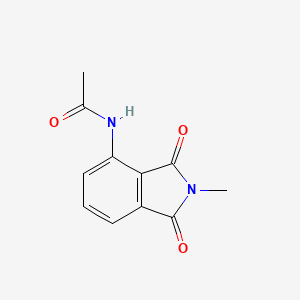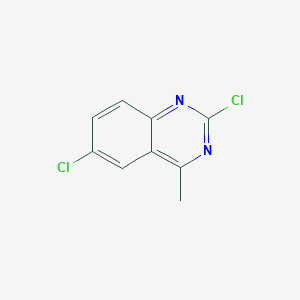
2-Chloro-3,4-difluorobenzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,4-difluorobenzotrifluoride is an organic compound with the molecular formula C7H2ClF5 It is a derivative of benzotrifluoride, where the benzene ring is substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-3,4-difluorobenzotrifluoride can be synthesized through a series of halogenation reactions. One common method involves the fluorination of 3,4-dichlorobenzotrifluoride using potassium fluoride (KF) in the presence of a suitable solvent . The reaction typically requires elevated temperatures and may be catalyzed by specific metal catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogen exchange reactions. The process is optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3,4-difluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar solvents at moderate to high temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotrifluorides, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-3,4-difluorobenzotrifluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals
Mecanismo De Acción
The mechanism by which 2-Chloro-3,4-difluorobenzotrifluoride exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can stabilize or destabilize reaction intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorobenzotrifluoride: A precursor in the synthesis of 2-Chloro-3,4-difluorobenzotrifluoride.
2-Chloro-4-fluorobenzotrifluoride: Another halogenated benzotrifluoride with different substitution patterns
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms on the benzene ring enhances its potential for diverse chemical transformations and applications in various fields .
Propiedades
Número CAS |
119713-63-2 |
|---|---|
Fórmula molecular |
C7H2ClF5 |
Peso molecular |
216.53 g/mol |
Nombre IUPAC |
3-chloro-1,2-difluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2ClF5/c8-5-3(7(11,12)13)1-2-4(9)6(5)10/h1-2H |
Clave InChI |
TVHKVPRZJMODNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(F)(F)F)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B11887491.png)







![3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887538.png)



